3-(p-Isocyanatobenzyl)-p-tolyl isocyanate
Description
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate (CAS: 78062-15-4) is a bifunctional aromatic isocyanate characterized by two reactive isocyanate (-NCO) groups attached to a benzyl-p-tolyl backbone. Its molecular formula is C₁₆H₁₂N₂O₂, with a molecular weight of 264.28 g/mol . This compound is structurally distinct due to the para-substituted benzyl and p-tolyl groups, which influence its electronic and steric properties. It is primarily utilized in synthesizing heterocycles and polymers, leveraging its dual reactivity .
Properties
CAS No. |
78062-15-4 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-isocyanato-2-[(4-isocyanatophenyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-2-5-16(18-11-20)9-14(12)8-13-3-6-15(7-4-13)17-10-19/h2-7,9H,8H2,1H3 |
InChI Key |
OLUYDRJODDTVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)CC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate typically involves the reaction of primary amines with phosgene or its derivatives such as diphosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the complete conversion of amine groups to isocyanate groups. For instance, a solution of the primary amine in a suitable solvent like tetrahydrofuran (THF) is treated with triphosgene in the presence of a tertiary amine like triethylamine, which acts as an acid scavenger .
Industrial Production Methods
On an industrial scale, the production of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. Safety measures are also critical due to the toxic nature of phosgene and isocyanates.
Chemical Reactions Analysis
Types of Reactions
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates and with amines to form ureas.
Substitution Reactions: Can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization: Used in the formation of polyurethanes by reacting with polyols.
Common Reagents and Conditions
Common reagents used in reactions with 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the isocyanate groups.
Major Products Formed
The major products formed from reactions involving 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate include:
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed by the reaction with polyols.
Scientific Research Applications
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity with polyols to form polyurethanes.
Mechanism of Action
The mechanism of action of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate involves the high reactivity of the isocyanate groups. These groups readily react with nucleophiles such as alcohols and amines, leading to the formation of stable carbamate and urea linkages. The molecular targets include hydroxyl and amino groups present in various substrates, facilitating the formation of complex structures and materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-(o-Isocyanatobenzyl)-p-tolyl isocyanate (CAS: 94166-35-5) differs only in the substitution pattern of the benzyl isocyanate group (ortho vs. para). This positional isomerism leads to distinct steric environments, altering reaction kinetics and product regioselectivity. For example, para-substituted derivatives typically exhibit higher symmetry and lower steric hindrance, favoring cross-linking in polymer synthesis compared to ortho analogs .
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate (CAS: 78084-30-7) features a meta-tolyl group, introducing electronic and steric variations. The electron-donating methyl group in the ortho position may reduce electrophilicity of the isocyanate group compared to para-substituted derivatives .
Table 1: Structural and Physical Properties of Key Isomers
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate | 78062-15-4 | 264.28 | p-NCO benzyl, p-tolyl |
| 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate | 94166-35-5 | 264.28 | o-NCO benzyl, p-tolyl |
| 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate | 78084-30-7 | 264.28 | p-NCO benzyl, o-tolyl |
Mono- vs. Di-isocyanates
p-Tolyl isocyanate (CAS: 622-58-2), a mono-isocyanate, lacks the benzyl-NCO group. This reduces its capacity for cross-linking but simplifies its use in single-site reactions, such as urea or carbamate formation . In contrast, the dual reactivity of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate enables the synthesis of complex polymers and annulated heterocycles (e.g., trifluoromethyl-containing isoindolinones) under Re catalysis .
Table 2: Reactivity Comparison in Annulation Reactions
Electronic Effects of Substituents
- Electron-Withdrawing Groups : Derivatives like 3-(trifluoromethyl)phenyl isocyanate (CAS: 329-01-1) exhibit reduced nucleophilicity due to the electron-withdrawing CF₃ group, slowing urea formation compared to p-tolyl isocyanate .
- Electron-Donating Groups : 4-Methoxyphenyl isocyanate enhances reactivity in electrophilic substitutions but may increase steric bulk, as seen in IR spectra shifts (e.g., ν(C=O) at 1702 cm⁻¹ vs. 1707 cm⁻¹ for 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate) .
Spectroscopic Differentiation
Key spectroscopic data highlight structural differences:
- ¹³C NMR: The target compound shows distinct peaks at δ 167.3 (C=O) and δ 123.3 (q, J = 289.9 Hz, CF₃), absent in non-fluorinated analogs .
- IR Spectroscopy: The dual isocyanate groups yield characteristic NCO stretches at ~2250 cm⁻¹, while mono-isocyanates like p-tolyl isocyanate show a single peak .
Table 3: Selected Spectroscopic Data
Biological Activity
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.
- Chemical Formula : CHNO
- Molecular Weight : 189.20 g/mol
- Structure : The compound features an isocyanate functional group which is known for its reactivity and potential biological implications.
Isocyanates, including 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate, are recognized for their ability to interact with nucleophilic sites in biological molecules, leading to various biological effects. The primary mechanism involves the formation of conjugates with proteins, which can induce immune responses.
1. Cytotoxicity
Research indicates that isocyanates exhibit cytotoxic effects on various cell lines. A study demonstrated that exposure to tolyl isocyanates resulted in increased apoptosis in human lung fibroblasts, suggesting a potential role in inducing cell death in certain cancer types .
2. Immunogenicity
The compound has been shown to form adducts with human serum proteins, leading to the generation of specific IgE antibodies in sensitized individuals. This immunogenic response is crucial for understanding occupational exposure risks associated with isocyanates .
3. Inhibition of Enzymatic Activity
Isocyanates can inhibit various enzymes involved in cellular signaling pathways. For instance, they have been implicated in the inhibition of phosphatidylinositol 3-kinase (PI3K), which plays a significant role in cancer cell proliferation .
Case Studies
Toxicological Considerations
Isocyanates are known for their hazardous nature, particularly regarding respiratory sensitization and potential carcinogenic effects. The biological activity of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate necessitates careful handling and regulation due to its toxicological profile.
Q & A
Q. What are the established synthetic routes for preparing 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate, and what analytical techniques are recommended for confirming its purity?
Methodological Answer: The compound can be synthesized via reactions involving isocyanatobenzyl derivatives and p-tolyl precursors. Key catalysts include phosphorus pentoxide, acetic anhydride, or sulfuric acid, as observed in analogous isocyanate syntheses . Post-synthesis, purity should be confirmed using:
Q. What safety protocols are critical when handling 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate in laboratory settings?
Methodological Answer: This compound is classified as a Category 2 carcinogen (suspected of causing cancer) under GHS . Protocols include:
Q. How is 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate typically characterized, and what spectral data benchmarks are used?
Methodological Answer: Characterization involves:
- Elemental Analysis (C, H, N) to confirm stoichiometry.
- Mass Spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z ~310.1).
- X-ray crystallography (if crystals are obtainable) to resolve spatial configuration .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate to improve yield and minimize hazardous byproducts?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Compare iodine, copper sulfate, or zinc sulfate for regioselectivity .
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to reduce side reactions.
- DOE (Design of Experiments) : Vary temperature (40–80°C) and stoichiometry (1:1.2 molar ratio of precursors) to map yield vs. byproduct formation .
Q. What contradictions exist in the literature regarding the toxicological profile of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate, and how can they be addressed experimentally?
Methodological Answer: Discrepancies arise in NOAEL (No Observed Adverse Effect Level) values:
Q. What immunological applications has 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate shown in developing diagnostic antigens?
Methodological Answer: Analogous p-tolyl isocyanate derivatives are used to synthesize HSA (Human Serum Albumin) conjugates for detecting IgE antibodies in hypersensitive individuals . Methodological steps include:
Q. How can computational chemistry predict the reactivity of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate with biological nucleophiles?
Methodological Answer:
Q. What experimental strategies can elucidate the mechanism of toxicity for 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate at the molecular level?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
